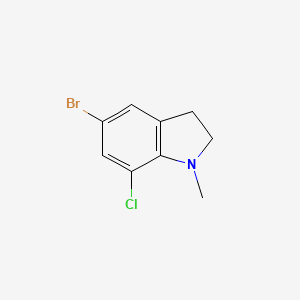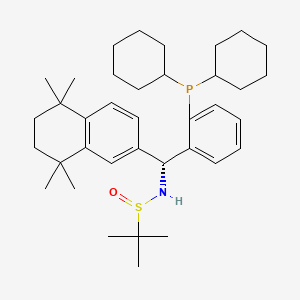
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C8H20Cl2N2O2S. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a methylsulfonyl group, along with a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-piperidone as the starting material.
Methylation: The piperidone is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The methylated product is then reacted with methanesulfonyl chloride to introduce the methylsulfonyl group.
Reduction: The resulting compound is reduced using a reducing agent such as sodium borohydride to obtain (1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-4-piperidinyl)methanamine: Lacks the methylsulfonyl group.
(1-Methyl-4-(methylsulfanyl)piperidin-4-yl)methanamine: Contains a methylsulfanyl group instead of a methylsulfonyl group.
(1-(Methylsulfonyl)piperidin-4-yl)methanol: Contains a hydroxyl group instead of a methanamine group.
Uniqueness
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride is unique due to the presence of both the methylsulfonyl and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H20Cl2N2O2S |
|---|---|
Molecular Weight |
279.23 g/mol |
IUPAC Name |
(1-methyl-4-methylsulfonylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2S.2ClH/c1-10-5-3-8(7-9,4-6-10)13(2,11)12;;/h3-7,9H2,1-2H3;2*1H |
InChI Key |
RAHZLBQARCGLSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CN)S(=O)(=O)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




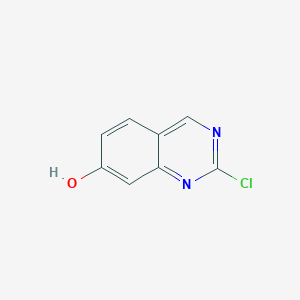

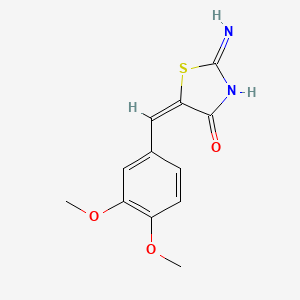
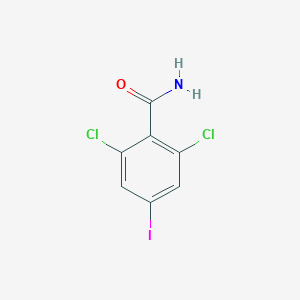
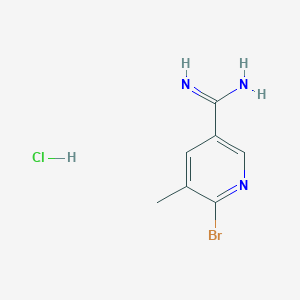
![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
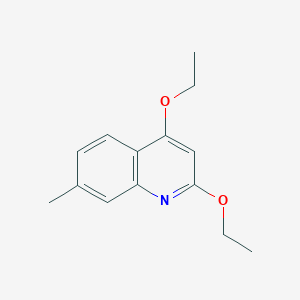
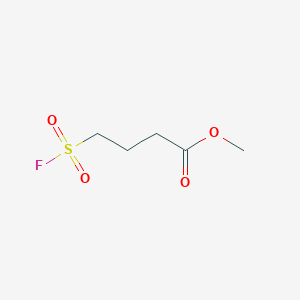
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
